

entospletinib specificity SYK versus off-target kinase effects

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Entospletinib

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Entospletinib's Primary Target: SYK

Entospletinib is characterized as an oral, selective inhibitor of spleen tyrosine kinase (SYK) [1] [2]. It is classified as a small molecule and an ATP-competitive kinase inhibitor [3]. Its primary proposed mechanism of action is the inhibition of B-cell receptor (BCR) signaling, which can lead to an suppression of tumor cell activation, migration, adhesion, and proliferation [1].

The table below summarizes the key information about its primary target:

Feature	Description
Primary Target	Spleen Tyrosine Kinase (SYK) [4] [1]
Drug Category	Small Molecule; Tyrosine Kinase Inhibitor (TKI) [1]
Mechanism	ATP-competitive inhibitor; suppresses B-cell receptor (BCR) signaling [1] [3]
Known Indications (Under Investigation)	Acute Myeloid Leukemia (AML), particularly NPM1-mutated AML; various B-cell malignancies (e.g., CLL, NHL) [1] [2]

Documented Off-Target Kinase Effects

Current literature and drug profiling resources suggest that **entospletinib** has a clean selectivity profile. The following table summarizes the available information on its specificity:

Aspect	Finding	Supporting Evidence / Context
Reported Selectivity	Highly selective for SYK [1] [2]	Described as a "selective inhibitor" in drug databases and trial documentation.
Quantified Off-Targets	No specific off-target kinases identified in curated sources [4] [1]	DrugBank and My Cancer Genome list only SYK as its target, with no other kinase off-targets noted.
Broader Kinase Profiling Context	Information on broad kinome-wide screening is not publicly available in searched results.	A 2025 review on kinase inhibitor properties does not include entospletinib in its analysis [5].

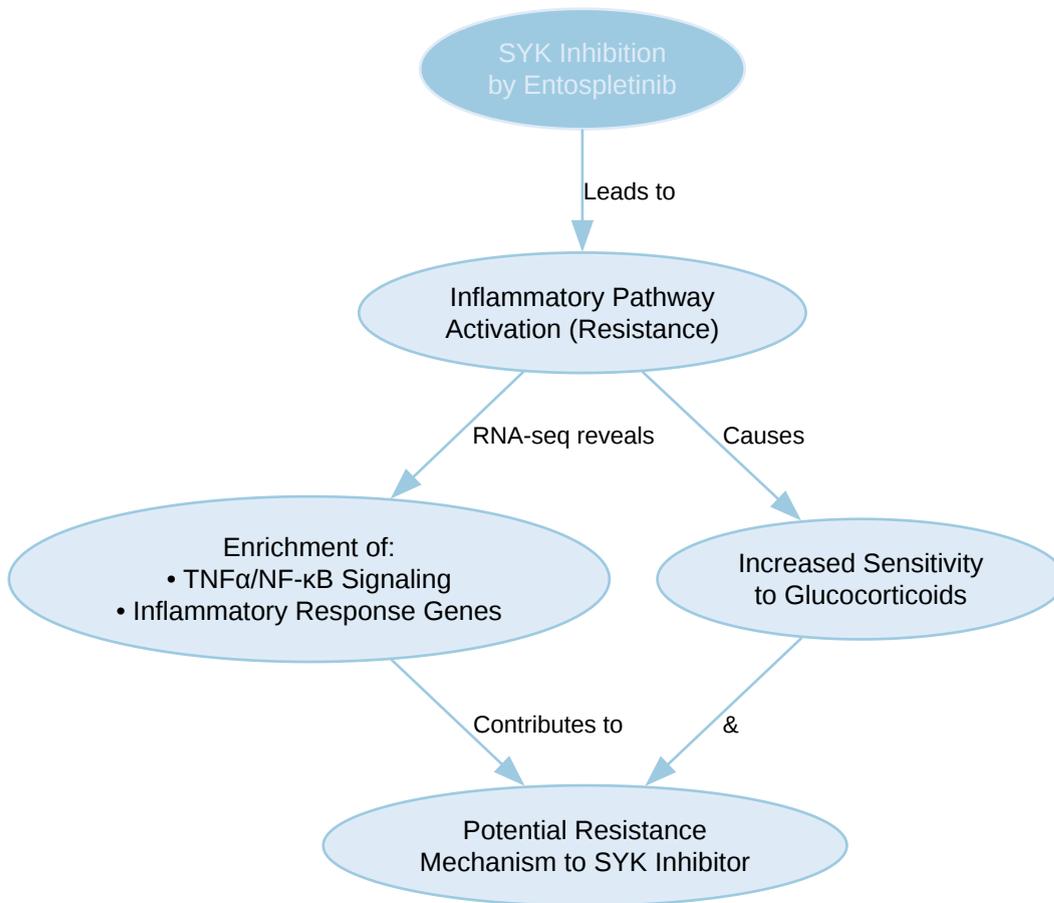
Clinical and Preclinical Insights on Specificity

The selectivity of **entospletinib** is a key feature highlighted in its clinical development.

- **Second-Generation Inhibitor: Entospletinib** is recognized as a second-generation SYK inhibitor, which was designed to have improved selectivity and potency compared to earlier inhibitors like fostamatinib [6].
- **Focus on Hematologic Cancers:** Its clinical development has been primarily in hematological malignancies, such as AML and chronic lymphocytic leukemia (CLL), where SYK signaling plays a key role [1] [2]. The narrow focus of its application aligns with its specific mechanism of action.

Experimental Evidence & Resistance Mechanisms

While direct off-target kinase effects are not prominently reported, research has identified a potential resistance mechanism that provides indirect evidence of its target specificity.



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A 2025 study investigated resistance to SYK inhibition in Acute Myeloid Leukemia (AML) cells and found that cells with acquired resistance to **entospletinib** did not develop new kinase mutations [7]. Instead, resistance was driven by a non-mutational, **compensatory activation of inflammatory signaling pathways**, particularly **TNF α signaling via NF- κ B** [7]. This suggests that **entospletinib**'s action is specifically on SYK, forcing cancer cells to activate alternative survival pathways rather than mutating the drug target itself.

Furthermore, these **entospletinib**-resistant cells showed a markedly increased sensitivity to glucocorticoids, which are potent immunosuppressants [7]. This synthetic lethal interaction provides a potential combination strategy to overcome resistance.

Summary for Researchers

Based on the available data, **entospletinib** demonstrates a high degree of specificity for SYK with no major, well-documented off-target kinase interactions noted in standard pharmacological profiles [4] [1] [2]. Its clinical development as a second-generation SYK inhibitor underscores a focus on improved selectivity [6]. The discovery that resistance arises from pathway-level compensation, rather than off-target kinase promiscuity, further supports its targeted mechanism of action [7].

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To cite this document: Smolecule. [entospletinib specificity SYK versus off-target kinase effects].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548128#entospletinib-specificity-syk-versus-off-target-kinase-effects>]

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